molecular formula C7H2BrF4I B12857589 4-Bromo-3-fluoro-5-iodobenzotrifluoride

4-Bromo-3-fluoro-5-iodobenzotrifluoride

Cat. No.: B12857589
M. Wt: 368.89 g/mol
InChI Key: IFFFHQYIJNLEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-5-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF4I. It is a trifluoromethyl-substituted aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-5-iodobenzotrifluoride typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a trifluoromethyl-substituted benzene derivative. The reaction conditions often include the use of halogenating agents such as bromine, iodine, and fluorine sources under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-5-iodobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds .

Scientific Research Applications

4-Bromo-3-fluoro-5-iodobenzotrifluoride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-5-iodobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. The presence of multiple halogen atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-4-iodobenzotrifluoride
  • 3-Bromo-4-iodobenzotrifluoride
  • 4-Iodobenzotrifluoride

Uniqueness

4-Bromo-3-fluoro-5-iodobenzotrifluoride is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring selective halogenation and functionalization .

Properties

Molecular Formula

C7H2BrF4I

Molecular Weight

368.89 g/mol

IUPAC Name

2-bromo-1-fluoro-3-iodo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4I/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H

InChI Key

IFFFHQYIJNLEIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.